Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-
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Overview
Description
Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- is a derivative of quinazoline, a heterocyclic compound with a wide range of biological properties. Quinazoline derivatives are known for their therapeutic potential, particularly in the treatment of cancer.
Preparation Methods
The synthesis of 4-(2-methoxyethoxy)-2-phenyl-quinazoline typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(2-methoxyethoxy)-2-phenyl-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, often water.
Scientific Research Applications
4-(2-methoxyethoxy)-2-phenyl-quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethoxy)-2-phenyl-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell proliferation and survival . By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
4-(2-methoxyethoxy)-2-phenyl-quinazoline can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds share a similar quinazoline core structure but differ in their substituents, which confer unique biological properties and therapeutic potentials. For example, erlotinib and gefitinib are well-known for their efficacy in treating non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase .
Properties
CAS No. |
188569-23-5 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-2-phenylquinazoline |
InChI |
InChI=1S/C17H16N2O2/c1-20-11-12-21-17-14-9-5-6-10-15(14)18-16(19-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
HIJVNHVNZWJSRC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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